2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate
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Overview
Description
2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a long perfluorinated chain, which imparts significant hydrophobic and lipophobic characteristics to the molecule. This compound is often used in various industrial applications due to its stability and resistance to harsh chemical environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate typically involves multiple steps. One common method includes the reaction of a perfluorooctylsulfonyl chloride with butylamine to form the intermediate sulfonamide. This intermediate is then reacted with 2-bromoethyl prop-2-enoate under basic conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Addition Reactions: The double bond in the prop-2-enoate moiety allows for addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide for substitution reactions and electrophiles like bromine for addition reactions. The reactions are typically carried out under controlled temperatures to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while addition reactions can result in the formation of dibromo derivatives .
Scientific Research Applications
2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable micelles.
Medicine: Explored for its potential as a surfactant in pulmonary drug delivery.
Industry: Utilized in the production of coatings and materials that require high chemical resistance.
Mechanism of Action
The mechanism by which 2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate exerts its effects is primarily through its interaction with hydrophobic and lipophobic surfaces. The perfluorinated chain allows the compound to form stable monolayers and micelles, which can encapsulate and transport hydrophobic molecules. This property is particularly useful in drug delivery systems where the compound can enhance the solubility and bioavailability of poorly soluble drugs .
Comparison with Similar Compounds
Similar Compounds
- 2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate
- 2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluorohexylsulfonyl)amino]ethyl prop-2-enoate
Uniqueness
The uniqueness of 2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate lies in its longer perfluorinated chain compared to similar compounds. This longer chain enhances its hydrophobic and lipophobic properties, making it more effective in applications requiring high chemical resistance and stability .
Properties
CAS No. |
383-07-3 |
---|---|
Molecular Formula |
C17H16F17NO4S |
Molecular Weight |
653.4 g/mol |
IUPAC Name |
2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C17H16F17NO4S/c1-3-5-6-35(7-8-39-9(36)4-2)40(37,38)17(33,34)15(28,29)13(24,25)11(20,21)10(18,19)12(22,23)14(26,27)16(30,31)32/h4H,2-3,5-8H2,1H3 |
InChI Key |
AQQNNAXBGPWALO-UHFFFAOYSA-N |
SMILES |
CCCCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
CCCCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Key on ui other cas no. |
383-07-3 |
Origin of Product |
United States |
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